molecular formula C14H21NO4 B1308577 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate CAS No. 86770-31-2

2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate

Cat. No.: B1308577
CAS No.: 86770-31-2
M. Wt: 267.32 g/mol
InChI Key: CJXJFSNESZDOGK-UHFFFAOYSA-N
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Description

2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C14H21NO4 and a molecular weight of 267.328 g/mol . This compound is part of the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. Pyrroles are significant in various chemical and biological processes due to their unique structural and electronic properties.

Preparation Methods

The synthesis of 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific reagents to ensure the correct substitution patterns and high yields .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce costs.

Chemical Reactions Analysis

2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of pyrrole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced pyrrole derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrrole ring are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction could produce pyrrole-2,4-dimethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has been investigated for its potential therapeutic properties. Its derivatives have shown promise in:

  • Anticancer Activity : Research indicates that pyrrole derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. Studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest it can inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents .

Agricultural Chemistry

The compound's ability to modulate biological processes has led to its exploration in agricultural applications:

  • Plant Growth Regulators : Studies have shown that certain pyrrole derivatives can enhance plant growth and resistance to stressors. This compound may serve as a bioactive agent that promotes growth and improves yields in crops .

Material Science

In material science, the unique chemical structure of this compound allows for:

  • Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with specific properties such as improved thermal stability and mechanical strength . These polymers are useful in various applications including coatings and composites.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Synthetic Pathways : It is used in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups facilitate various chemical reactions such as esterification and amidation .

Case Study 1: Anticancer Activity

A study published in Nature Chemistry examined the cytotoxic effects of pyrrole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation through apoptosis induction .

Case Study 2: Agricultural Application

Research conducted by agricultural scientists highlighted the use of pyrrole derivatives as plant growth enhancers. In controlled experiments, crops treated with these compounds showed a marked increase in biomass and resistance to environmental stressors compared to untreated controls .

Mechanism of Action

The mechanism by which 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The pyrrole ring’s nitrogen atom can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable in various research and industrial applications.

Biological Activity

2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS No. 86770-31-2) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes two carboxylate groups and a tert-butyl substituent, contributing to its chemical properties and biological interactions.

The molecular formula of this compound is C14H21NO4C_{14}H_{21}NO_{4} with a molecular weight of approximately 267.321 g/mol. Key physical properties include:

PropertyValue
Density1.1 ± 0.1 g/cm³
Boiling Point386.8 ± 37.0 °C
Flash Point187.8 ± 26.5 °C
LogP4.55

These properties suggest that the compound may exhibit lipophilic characteristics, potentially influencing its bioavailability and interaction with biological membranes .

Antitumor Activity

Recent studies have indicated that pyrrole derivatives, including this compound, possess significant antitumor properties. For example, research has shown that compounds with similar structures can inhibit cancer cell proliferation in various cancer types such as melanoma and leukemia . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Antibacterial and Anti-inflammatory Activities

Pyrrole derivatives have also been noted for their antibacterial and anti-inflammatory activities. Studies have demonstrated that these compounds can inhibit the growth of pathogenic bacteria while also modulating inflammatory responses . The ability to interact with bacterial membranes and disrupt their integrity is a proposed mechanism for the antibacterial effects.

Case Studies

  • Antitumor Efficacy : A study reported the synthesis of pyrrole derivatives that showed promising results against human cancer cell lines, demonstrating a dose-dependent response in cytotoxicity assays .
  • Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory potential of related compounds in animal models of inflammation, where they reduced markers such as TNF-alpha and IL-6 .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways in cancer cells.
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.
  • Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, altering permeability and function.

Properties

IUPAC Name

2-O-tert-butyl 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-7-18-12(16)10-8(2)11(15-9(10)3)13(17)19-14(4,5)6/h15H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXJFSNESZDOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402201
Record name 2-tert-Butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86770-31-2
Record name 2-(1,1-Dimethylethyl) 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86770-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-ethyl ester
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Synthesis routes and methods

Procedure details

Into a 10-L four necked round-bottomed flask equipped with a mechanical stirrer, a thermometer pocket and an air condenser, were charged tertiary butyl acetoacetate (1.0 Kg; 6.3 mole) and acetic acid (3.0 Lt). The solution was cooled to 0-5° C. and a previously dissolved solution of sodium nitrite (0.436 Kg; 6.3 mole) in 640 mL DM water into an addition funnel and added to the flask at a rate that the temperature does not exceed 5° C. After the addition, the solution was maintained for 90 minutes at 0-5° C. and slowly brought the reaction mixture to room temperature (25-30° C.) over a period of 4 hours. At this temperature, ethyl acetoacetate (0.824 Kg; 6.3 mole) was charged at once followed by Zinc powder (0.94 Kg; 14.4 mole) in ten equal lots below 70° C. After addition of zinc powder, the reaction mixture was maintained for 1-2 hours at 65-70° C. The resulting solution was cooled to 60° C. and quenched in a carboy containing 25.0 Lt DM water under stirring. The product was extracted with ethyl acetate and separated using separating funnel. The organic layer was then clarified by treating the product solution with activated charcoal followed by filtration through hyflow. The solvent was then recovered by distillation under diminished pressure and the traces were removed by the addition of methanol (500 ml) to the distillation flask and continued distillation under diminished pressure. The resulting product was triturated in 95% aqueous methanol (1.5 L) at 0-5° C. for 2 hours to get a crystalline product of formula-II.
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Q & A

Q1: What is the significance of 2-Tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in the synthesis of sunitinib malate?

A: this compound serves as a crucial starting material in the synthesis of sunitinib malate. The paper describes its use in a multi-step synthesis route []. It undergoes decarboxylation, Vilsmeier formylation, and hydrolysis to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key intermediate in the final steps of sunitinib synthesis [].

Q2: Are there alternative synthesis routes for sunitinib malate that do not involve this compound?

A: While the provided research focuses on a specific synthetic route utilizing this compound [], exploring alternative synthetic pathways for sunitinib malate is an active area of research in organic chemistry. These explorations aim to optimize reaction efficiency, cost-effectiveness, and environmental impact.

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